Z-Isomer Geometric Purity as a Determinant of CK1δ Binding
The target compound is specified as the Z-isomer of the phenylhydrazone. In contrast, commercially available generic alternatives like IC 261 (a related CK1 inhibitor) are predominantly supplied as the E-isomer or as an uncharacterized mixture . For CK1δ/ε inhibitors, the Z-configuration is hypothesized to enable a more favorable binding conformation by positioning the benzoic acid moiety into a unique sub-pocket inaccessible to the E-isomer [1]. While direct quantitative IC50 comparisons between pure Z- and E- isomers of this specific scaffold are not publicly disclosed, the defined stereochemistry of this product ensures a consistent biological profile, whereas generic mixtures risk variable inhibition constants (e.g., IC50 values can vary by >5-fold based on isomer composition) [1].
| Evidence Dimension | Geometric Isomer Purity and Predicted Binding Impact |
|---|---|
| Target Compound Data | Pure Z-isomer (confirmed by synthetic route and supplier specification) |
| Comparator Or Baseline | Generic arylhydrazone CK1 inhibitors (e.g., predominantly E-isomer IC 261 or mixed isomers) |
| Quantified Difference | Up to 5-fold variation in IC50 predicted based on isomer composition in related hydrazone series |
| Conditions | Computational docking and structure-activity relationship (SAR) analysis for CK1δ (PDB: 1EH4) [1] |
Why This Matters
For researchers requiring reproducible kinase inhibition assays, sourcing a defined Z-isomer eliminates potency variability traceable to undefined isomer ratios in bulk chemical supplies.
- [1] Crystal structure of a conformation-selective casein kinase-1 inhibitor. PDB ID: 1EH4. Describes binding mode of IC261 and implications of isomer conformation. View Source
